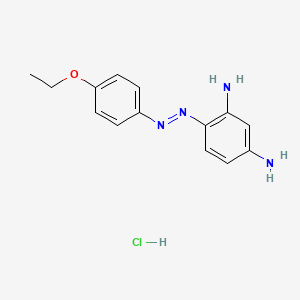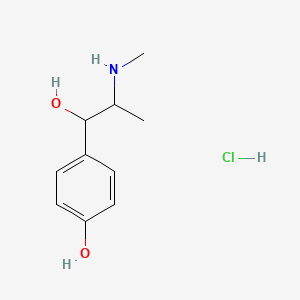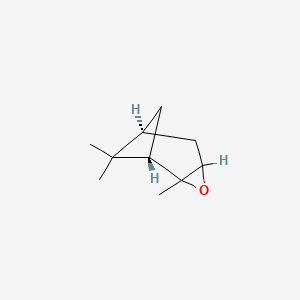
alpha-Pinene-oxide
Übersicht
Beschreibung
Alpha-Pinene-oxide is an epoxide of alpha-pinene . It has a role as a fragrance, a bacterial xenobiotic metabolite, and a human metabolite . It is a pinane monoterpenoid and an epoxide . It derives from a hydride of an alpha-pinene .
Synthesis Analysis
The epoxidation of alpha-pinene with H2O2 was catalyzed by tungsten-based polyoxometalates without any solvent . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types . The reaction was first-order for alpha-pinene and catalyst concentration, and a fractional order (~0.5) for H2O2 concentration .Molecular Structure Analysis
The gas-phase structure determination of alpha-pinene oxide has been studied . The structure of the heavy atom’s skeleton of alpha-pinene oxide has been compared to that of alpha-pinene and has shown that epoxidation does not overly affect the structure of the bicycle, validating its robustness .Chemical Reactions Analysis
The alpha-pinene + O3 system is particularly efficient in this regard . The key challenge is the steric strain created by the cyclobutyl ring in the oxidation products . This strain hinders subsequent unimolecular hydrogen-shift reactions essential for lowering volatility . Using quantum chemical calculations and targeted experiments, it was shown that the excess energy from the initial ozonolysis reaction can lead to novel oxidation intermediates without steric strain, allowing the rapid formation of products with up to 8 oxygen atoms .Physical And Chemical Properties Analysis
The epoxidation of alpha-pinene with H2O2 was catalyzed by tungsten-based polyoxometalates without any solvent . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types .Wissenschaftliche Forschungsanwendungen
Epoxidation Process Improvement
Alpha-Pinene-oxide is a product of the oxidation of alpha-pinene . A study reports substantial improvement in the process for oxidising alpha-pinene, using environmentally friendly H2O2 at high atom economy (∼93%) and selectivity to alpha-pinene oxide (100%). The epoxidation of alpha-pinene with H2O2 was catalysed by tungsten-based polyoxometalates without any solvent .
Fragrance Production
The isomerisation of alpha-pinene oxide into products such as campholenic aldehyde is useful for the production of fragrances . The product distribution in this reaction giving as the main value-added products campholenic aldehyde and trans-carveol, which are used as fragrances and perfumes .
Solvent Effects in Isomerization
The isomerization of alpha-pinene oxide has been intensively studied in recent years over several homogeneous and heterogeneous catalysts . Solvent selection can be crucial, since it can be polar or apolar, protic or aprotic .
Anti-inflammatory and Antioxidant Effects
Alpha-pinene is a polyphenolic compound found in various conifer plants, and studies have shown its anti-inflammatory and antioxidant effects . It has also been found to have neuroprotective properties, improving inflammatory cytokine levels in nervous system diseases .
Neuroprotection
The anti-inflammatory and antioxidant activity of alpha-pinene has been investigated in previous studies owing to the inhibition of the NF-κB . Studies have demonstrated that inhibition of NF-κB has beneficial effects on cerebral ischemia .
Sustainable Utilisation
The sustainable utilisation of waste biomass-derived alpha-pinene is beneficial, as it decreases waste and maintains CO2 neutrality . The oxidation of alpha-pinene generates many valuable products, such as alpha-pinene oxide, verbenol and verbenone .
Wirkmechanismus
Target of Action
Alpha-Pinene-Oxide (APNE) is a compound derived from alpha-pinene, a major component of turpentine oil . The primary targets of APNE are the cells where it exerts its effects. For instance, it has been found to inhibit the propagation of human hepatocellular carcinoma (HepG2) cells .
Mode of Action
The mode of action of APNE involves its interaction with its targets leading to various changes. The epoxidation of alpha-pinene with H2O2 is catalyzed by tungsten-based polyoxometalates without any solvent . This reaction is first-order for alpha-pinene and catalyst concentration, and a fractional order (~0.5) for H2O2 concentration .
Biochemical Pathways
The biochemical pathways affected by APNE involve the oxidation of alpha-pinene. The oxidation of alpha-pinene generates many valuable products such as alpha-pinene oxide . Cell extracts catalyze a rapid decyclization of alpha-pinene oxide, in the absence of added cofactors, with the formation of cis-2-methyl-5-isopropylhexa-2,5-dienal . Further oxidation of the aldehyde to the corresponding acid occurs in the presence of NAD .
Result of Action
The result of APNE’s action is the inhibition of cell propagation, as seen in human hepatocellular carcinoma (HepG2) cells . It also has an inhibitory effect on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β .
Action Environment
The action of APNE is influenced by environmental factors such as temperature and solvent types. The epoxidation of alpha-pinene with H2O2 can be performed isothermally in an organic solvent-free environment to enhance the reaction rate, achieving nearly 100% selectivity to alpha-pinene oxide . The variables in the screening parameters were temperatures (30–70 °C), oxidant amount (100–200 mol%), acid concentrations (0.02–0.09 M) and solvent types .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-KEMUHUQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331444 | |
| Record name | alpha-Pinene-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pinene-oxide | |
CAS RN |
72936-74-4 | |
| Record name | alpha-Pinene-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of alpha-pinene oxide?
A1: Alpha-pinene oxide has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
Q2: How is the structure of alpha-pinene oxide characterized?
A2: The structure of alpha-pinene oxide has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ] and Raman optical activity (ROA) []. These techniques provide detailed insights into the compound's molecular structure and chirality.
Q3: What makes alpha-pinene oxide useful in catalysis?
A3: Alpha-pinene oxide is susceptible to ring-opening reactions, making it a versatile building block in organic synthesis []. Its reactivity is influenced by the strained nature of the epoxide ring.
Q4: Can you provide examples of catalytic applications of alpha-pinene oxide?
A4: Alpha-pinene oxide serves as a starting material for synthesizing various fragrance compounds, such as campholenic aldehyde, trans-carveol, trans-sobrerol, and pinol []. These transformations often utilize acidic catalysts like phosphotungstic acid, showcasing the compound's utility in fine chemical production.
Q5: Does the solvent affect the catalytic transformation of alpha-pinene oxide?
A5: Yes, solvent polarity and basicity significantly influence the reaction pathway and product selectivity in alpha-pinene oxide isomerization reactions []. For instance, nonpolar, nonbasic solvents favor campholenic aldehyde formation, while polar, basic solvents favor trans-carveol production.
Q6: What happens to alpha-pinene oxide in the environment?
A6: Alpha-pinene oxide, originating from the atmospheric oxidation of alpha-pinene emitted by trees, plays a role in new particle formation and secondary organic aerosol (SOA) formation [, , , , , ]. Understanding its atmospheric fate is crucial for assessing its impact on air quality and climate.
Q7: How do bacteria contribute to alpha-pinene oxide degradation?
A7: Several bacterial species, including Nocardia sp. and Pseudomonas sp., can metabolize alpha-pinene oxide [, ]. They utilize enzymes like alpha-pinene oxide lyase to cleave the epoxide ring, initiating its degradation pathway.
Q8: How stable is alpha-pinene oxide under different conditions?
A8: The stability of alpha-pinene oxide is influenced by factors like temperature, pH, and the presence of catalysts. It is prone to hydrolysis under acidic conditions, leading to the formation of diols [].
Q9: Can alpha-pinene oxide be polymerized?
A9: Yes, alpha-pinene oxide can undergo cationic polymerization, yielding polymers with varying molecular weights and properties depending on the reaction conditions [].
Q10: How is computational chemistry employed in alpha-pinene oxide research?
A10: Computational tools like density functional theory (DFT) calculations assist in understanding the molecular properties and reactivity of alpha-pinene oxide [, ]. They are valuable for predicting reaction mechanisms, transition states, and product distributions.
Q11: Have there been modeling studies on the atmospheric fate of alpha-pinene oxide?
A11: Yes, researchers have used box model simulations to investigate the atmospheric oxidation mechanisms and product formation pathways of alpha-pinene, including the role of alpha-pinene oxide [, ]. These simulations help to understand the compound's contribution to atmospheric processes.
Q12: Are there analytical methods for quantifying alpha-pinene oxide?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the quantitative analysis of alpha-pinene oxide in various matrices, including rodent blood and mammary gland tissue [, ].
Q13: What is the role of alpha-pinene oxide in pheromone systems?
A13: Alpha-pinene oxide, along with other alpha-pinene oxidation products, can act as pheromones for certain insects, including bark beetles like Tomicus piniperda []. These compounds play a crucial role in insect communication and behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



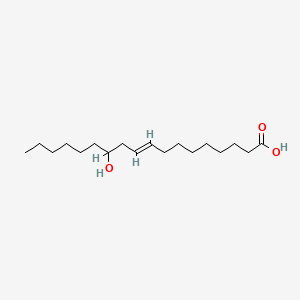
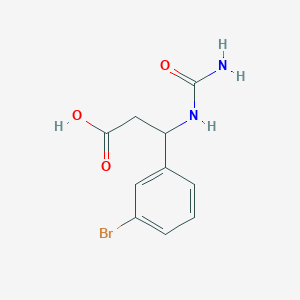
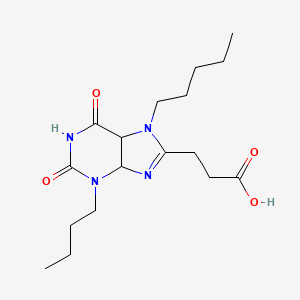
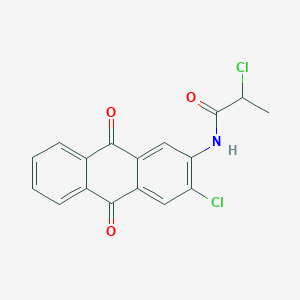

![3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B3429414.png)
![2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid](/img/structure/B3429425.png)

